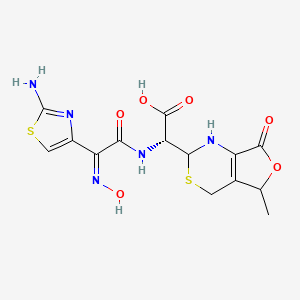

Cefdinir related compound A

Description

The Critical Role of Impurity Profiling in Pharmaceutical Development and Quality Control

Impurity profiling is an essential component of pharmaceutical development and quality assurance. synthinkchemicals.comlongdom.orglongdom.org It is the process of detecting, identifying, and quantifying impurities that may be present in a drug substance or final drug product. synthinkchemicals.com These impurities can originate from various sources, including raw materials, synthetic intermediates, by-products of chemical reactions, degradation of the active pharmaceutical ingredient (API), and contaminants from the manufacturing process or storage. synthinkchemicals.comlongdom.orgyoutube.com

The presence of impurities, even in minute quantities, can have a significant impact on the safety, efficacy, and stability of a pharmaceutical product. synthinkchemicals.comlongdom.org Some impurities may have toxic or undesirable pharmacological effects, potentially causing adverse reactions in patients. longdom.orglongdom.org Furthermore, impurities can affect the stability of the drug product, leading to a decrease in its potency and a shortened shelf life. longdom.orgglobalpharmatek.comlongdom.org Therefore, rigorous impurity profiling is crucial for several reasons:

Ensuring Patient Safety: The primary goal is to identify and control potentially harmful impurities to mitigate risks to patients. longdom.orgglobalpharmatek.comlongdom.org

Maintaining Therapeutic Efficacy: By ensuring the purity of the API, impurity profiling helps to maintain the intended therapeutic effect of the drug. synthinkchemicals.com

Guaranteeing Product Quality and Consistency: It ensures that each batch of a drug product is consistent in its composition and quality. pharmaffiliates.com

Regulatory Compliance: Adherence to strict regulatory guidelines on impurity levels is a prerequisite for obtaining and maintaining marketing authorization for a pharmaceutical product. longdom.orglongdom.org

Regulatory Frameworks and Guidelines for Pharmaceutical Impurities (e.g., ICH Q3A)

To ensure global harmonization and high standards for drug quality, several regulatory bodies have established comprehensive guidelines for the control of impurities. The most prominent of these is the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). jpionline.orgijpsjournal.com

The ICH Q3A(R2) guideline specifically addresses impurities in new drug substances. europa.euich.org It provides a framework for the identification, qualification, and control of impurities. Key aspects of the ICH Q3A guideline include: youtube.comjpionline.orgfda.gov

Classification of Impurities: Impurities are categorized as organic, inorganic, or residual solvents. youtube.comgmpinsiders.com

Reporting, Identification, and Qualification Thresholds: The guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. youtube.comfda.gov An impurity that is present above the identification threshold needs to be structurally characterized. jpionline.orgich.org If an impurity is present at a level higher than the qualification threshold, its biological safety must be evaluated. ich.org

Specification of Impurities: The guideline requires that specifications for a new drug substance include a list of identified and unidentified impurities, with acceptance criteria for each. ich.org

Other relevant guidelines include ICH Q3B(R2) for impurities in new drug products, ICH Q3C for residual solvents, and ICH M7 for mutagenic impurities. jpionline.orgeuropa.eueuropa.eu These regulatory frameworks are essential for ensuring that all pharmaceutical products meet the required standards of safety and quality. ijpsjournal.com

Contextual Overview of Cefdinir and its Associated Related Substances

Cefdinir is a third-generation oral cephalosporin (B10832234) antibiotic. nih.govwikipedia.org It is a broad-spectrum antibacterial agent used to treat a variety of infections. nih.govdrugbank.com Like other β-lactam antibiotics, Cefdinir's mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death. drugbank.com

The synthesis and storage of Cefdinir can lead to the formation of various related substances or impurities. researchgate.netnih.gov These can include starting materials, by-products from the synthesis process, and degradation products that form over time or under stress conditions such as heat, light, or humidity. synthinkchemicals.comresearchgate.net The control of these impurities is a critical aspect of Cefdinir's manufacturing and quality control processes. researchgate.net Studies have been conducted to identify, isolate, and characterize various impurities in Cefdinir bulk drug, including those formed through degradation pathways like hydrolysis and isomerization. nih.govnih.govnih.gov Analytical methods, such as high-performance liquid chromatography (HPLC), are crucial for detecting and quantifying these related substances. nih.gov

Specific Research Focus on Cefdinir Related Compound A as a Key Impurity

Among the various impurities associated with Cefdinir, this compound has been identified as a key impurity of interest. researchgate.netresearchgate.net It is recognized by major pharmacopoeias, such as the United States Pharmacopeia (USP), which provides a reference standard for this compound. sigmaaldrich.comusp.org

This compound is chemically known as (2R)-2-[(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d] globalpharmatek.comCurrent time information in Bangalore, IN.thiazin-2-yl]acetic acid. sigmaaldrich.comusp.org It is considered an impurity that can arise during the manufacturing process or as a degradation product. researchgate.netchemicalbook.com Due to its potential impact on the quality and safety of Cefdinir products, regulatory bodies and manufacturers place significant emphasis on monitoring and controlling its levels within established limits. The United States Pharmacopeia (USP) monograph for Cefdinir includes specifications for this compound, highlighting its importance in the quality assessment of the drug. uspnf.comdrugfuture.com Research has focused on developing and validating analytical methods to accurately detect and quantify this specific impurity to ensure compliance with these regulatory standards. thermofisher.com

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O6S2/c1-4-5-2-26-11(18-7(5)13(23)25-4)9(12(21)22)17-10(20)8(19-24)6-3-27-14(15)16-6/h3-4,9,11,18,24H,2H2,1H3,(H2,15,16)(H,17,20)(H,21,22)/b19-8-/t4?,9-,11?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFLDACXFQGVEO-YJHPLJFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C2=C(C(=O)O1)NC(SC2)[C@@H](C(=O)O)NC(=O)/C(=N\O)/C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178422-42-9 | |

| Record name | (2R)-2-((Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)2-((2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo(3,4-d)(1,3)thiazin-2-yl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178422429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q. What analytical methods are recommended for structural identification of Cefdinir related compound A in academic research?

To confirm the identity of this compound (a mixture of four diastereomers), researchers should employ a combination of high-performance liquid chromatography (HPLC) with UV detection (254 nm) and nuclear magnetic resonance (NMR) spectroscopy. The USP monographs specify HPLC conditions using a C18 column (4.6 mm × 15 cm, 5 µm) and a mobile phase of tetramethylammonium hydroxide, acetonitrile, methanol, and edetate disodium (900:60:40:0.4) at 1 mL/min flow rate . For NMR, key structural features such as the open-ring lactone and thiazole moieties can be resolved using 2D experiments (e.g., COSY, HSQC) .

Q. How is this compound quantified in drug substance analysis?

Quantification relies on HPLC-UV with system suitability criteria:

- Column efficiency: ≥7,000 theoretical plates for Cefdinir.

- Resolution: ≥1.5 between Cefdinir and the third isomer of related compound A.

- Tailing factor: ≤3.0 for Cefdinir.

A relative response factor (RRF) is applied to account for UV absorption differences between impurities and the main compound. The total impurity limit for related compound A isomers is ≤0.7% (sum of four isomers) .

Q. What regulatory acceptance criteria govern this compound in pharmacopeial standards?

The USP 35 monograph specifies:

- Individual isomer limits : ≤0.7% for any single isomer.

- Total impurities : ≤1.0% (including related compound A).

Chromatographic thresholds are defined by relative retention times (RRTs) for isomers (e.g., RRT 0.85–1.14) and a reporting threshold of 0.05% .

Advanced Research Questions

Q. What challenges arise in method development for resolving this compound isomers?

Key challenges include:

- Co-elution risks : Overlapping peaks due to structural similarity (e.g., open-ring lactones a–d).

- Mobile phase optimization : Adjusting tetramethylammonium hydroxide pH (5.5) and acetonitrile/methanol ratios to enhance resolution .

- Column selection : C18 columns with high efficiency (≥7,000 plates) are critical. Sub-2µm particles or UPLC systems may improve separation but require validation against USP methods .

Q. How does this compound behave under forced degradation conditions?

Stress studies (acid/base hydrolysis, oxidation, thermal) reveal:

- Acid degradation : Increased related compound A levels due to lactone ring opening.

- Oxidation : Formation of sulfoxide derivatives (RRT 0.36) under H₂O₂ exposure.

- Photostability : No significant degradation under ICH Q1B conditions. Stability-indicating methods must resolve degradation products from related compound A isomers .

Q. What synthetic routes are used to prepare this compound for reference standards?

The compound is synthesized via:

Q. How do researchers address data contradictions in molecular weight assignments for related compound A?

Discrepancies in molecular weight (e.g., 413.42 vs. 413.43) are resolved by:

- High-resolution mass spectrometry (HRMS) : Exact mass confirmation (413.04637 Da).

- Cross-referencing USP updates : Recent corrections to USP this compound RS (413.42) .

Q. What advanced techniques enable isomer-specific analysis of related compound A?

Q. How do varying isomer ratios of related compound A impact pharmacokinetic studies?

Preclinical studies suggest:

Q. What strategies mitigate interference from related compound A in antimicrobial assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.